ethyl 2-(1H-1,2,4-triazol-1-yl)acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXLIKDTQXSKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299343 | |
| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56563-01-0 | |
| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56563-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of 1,2,4 Triazole Heterocycles in Contemporary Chemical Research
The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The stability of the triazole ring, combined with its capacity for hydrogen bonding and dipole interactions, makes it a key component in the design of therapeutic agents. nih.gov
In contemporary research, 1,2,4-triazole derivatives are extensively investigated for a wide spectrum of pharmacological activities. mdpi.com They form the core of numerous clinically approved drugs, particularly in the realm of antifungal medications like fluconazole (B54011) and itraconazole. nih.gov The mechanism of these antifungal agents often involves the inhibition of cytochrome P450-dependent enzymes essential for ergosterol (B1671047) biosynthesis in fungi. Research has demonstrated that derivatives of 1,2,4-triazole exhibit a broad range of biological actions, which are summarized in the table below.
| Biological Activity | Description |
| Antifungal | Forms the basis of many commercial drugs by inhibiting fungal growth. nih.gov |
| Antibacterial | Hybrids with quinolones show potent activity against various bacterial strains, including resistant ones. mdpi.com |
| Anticancer | Derivatives have shown the ability to inhibit cancer cell proliferation and target specific enzymes like EGFR and PARP-1. nih.gov |
| Antiviral | Certain derivatives have been synthesized and evaluated for activity against viruses such as HSV-1. nih.gov |
| Anticonvulsant | Studied for potential applications in managing seizures. nih.gov |
| Anti-inflammatory | Investigated for their ability to reduce inflammation. |
| Antituberculosis | Some derivatives show promising activity against Mycobacterium tuberculosis. |
| Corrosion Inhibition | Used in material science to prevent the corrosion of metals. nih.gov |
The versatility of the 1,2,4-triazole scaffold allows for the synthesis of diverse molecular architectures, including fused heterocyclic systems, which often leads to enhanced biological activity. nih.gov This has made it a focal point in the development of novel compounds in medicinal, agrochemical, and materials science research.
Historical Context of 1,2,4 Triazole Derivatives in Scientific Disciplines
Conventional Synthetic Pathways for the 1,2,4-Triazole Core
The formation of the 1,2,4-triazole ring system is a cornerstone of heterocyclic chemistry, with several well-established methods for its construction. These conventional pathways often involve the cyclization of linear precursors or the modification of existing heterocyclic structures.
Ring-Closure Reactions for Triazole Moiety Formation
The de novo synthesis of the 1,2,4-triazole core is typically achieved through cyclization reactions of precursors containing the necessary nitrogen and carbon atoms. Common strategies include the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide, and the Einhorn–Brunner reaction, which utilizes the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com Another prevalent method involves the reaction of hydrazides with various reagents. For instance, the reaction of hydrazide derivatives with carbon disulfide and hydrazine hydrate can lead to the formation of a 4H-1,2,4-triazole precursor. scispace.com Additionally, the condensation of acetyl-hydrazide with a nitrile followed by ring closure is a known route to substituted 1,2,4-triazoles. researchgate.net These methods, while effective, often require elevated temperatures and extended reaction times.
A variety of starting materials can be employed for the synthesis of the 1,2,4-triazole ring, including amidines, hydrazones, and aryl diazonium salts. frontiersin.orgisres.org For example, a one-pot, two-step process has been developed for the production of 1,3,5-trisubstituted-1,2,4-triazoles from a carboxylic acid, an amidine, and a monosubstituted hydrazine, offering high regioselectivity. frontiersin.orgisres.org Copper-catalyzed cascade reactions have also been employed to construct 3,5-disubstituted-1,2,4-triazoles from amides and nitriles. frontiersin.org
N-Alkylation of 1,2,4-Triazoles with Ethyl Bromoacetate (B1195939) Derivatives
A direct and common method for the synthesis of this compound is the N-alkylation of the pre-formed 1,2,4-triazole ring with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate (B1199739). chemicalbook.comresearchgate.net This reaction is a nucleophilic substitution where one of the nitrogen atoms of the triazole ring attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion.
The regioselectivity of the alkylation is a critical aspect, as 1,2,4-triazole has two potentially nucleophilic nitrogen atoms (N1 and N4). The reaction conditions, including the base, solvent, and temperature, can influence the position of alkylation. organic-chemistry.orgnih.gov For instance, the alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole with ethyl chloroacetate in absolute ethanol (B145695) using in situ prepared sodium salts leads to S-alkylation. researchgate.net In the case of unsubstituted 1,2,4-triazole, the reaction with ethyl bromoacetate in the presence of a suitable base typically yields the N1-substituted product, this compound. The use of bases such as potassium carbonate or sodium hydroxide (B78521) in solvents like ethanol or dimethylformamide (DMF) is common. organic-chemistry.orgescholarship.orgnih.gov
| Reactants | Reagents and Conditions | Product | Reference(s) |
| 1,2,4-Triazole, Ethyl chloroacetate | Sodium hydroxide, Ethanol, Room temperature | This compound | chemicalbook.comescholarship.orgnih.gov |
| 1H-5-mercapto-3-phenyl-1,2,4-triazole, Ethyl chloroacetate | Sodium salt (in situ), Absolute ethanol | 1H-5-ethoxycarbonyl-methylsulfanyl-3-phenyl-1,2,4-triazole | researchgate.net |
| 4-bromo-NH-1,2,3-triazoles, Alkyl halides | K2CO3, DMF | 2-substituted 4-bromo-1,2,3-triazoles | organic-chemistry.org |
Modern Approaches in the Synthesis of Triazole Derivatives
In recent years, synthetic organic chemistry has seen a shift towards more efficient and environmentally friendly methodologies. This trend is reflected in the synthesis of triazole derivatives, with microwave-assisted synthesis and the use of green solvents gaining prominence.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.orgnih.govscielo.org.za The synthesis of 1,2,4-triazoles is no exception. Microwave-assisted synthesis has been successfully applied to various steps in triazole formation, including ring-closure reactions and subsequent derivatizations. clockss.orgnih.gov
For example, an efficient one-pot, three-component synthesis of substituted 1,2,4-triazoles using substituted primary amines has been achieved under microwave irradiation. clockss.org This method has been shown to be more efficient than conventional heating, with reactions completing in minutes rather than hours. nih.gov The synthesis of 1,2,4-triazol-3-one derivatives has also been significantly improved by using microwave irradiation, resulting in better yields and reduced reaction times. scielo.org.za The click reaction, a copper(I)-catalyzed 1,3-dipolar cycloaddition to form 1,2,3-triazoles, is also amenable to microwave assistance, leading to higher yields in shorter times. ias.ac.in
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference(s) |
| Condensation for 4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione | 290 minutes, 78% yield | 10-25 minutes, 97% yield | nih.gov |
| Synthesis of N-{4-[(4...)-1,2,4-triazol-3-yl]phenyl}acetamide | 27 hours | 30 minutes, 96% yield | nih.gov |
| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute, 85% yield | nih.gov |
Applications of Green Solvents in Triazole Synthesis (e.g., Water, Glycerol, Deep Eutectic Solvents)
The principles of green chemistry encourage the use of environmentally benign solvents. rsc.org In the synthesis of triazoles, traditional volatile organic solvents are increasingly being replaced by greener alternatives such as water, glycerol, and deep eutectic solvents (DESs). nih.govconsensus.app
Water has been used as a solvent for the synthesis of 3-substituted-4-amino-5-mercapto-1,2,4-triazole derivatives, offering a non-toxic and readily available medium. nih.gov Glycerol has also been identified as an effective green solvent for the one-pot, three-component synthesis of 1,2,3-triazoles. consensus.app Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, have also been employed. For example, a novel Cu(II)-acidic deep eutectic solvent has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles under base-free conditions, with the solvent being stable and reusable. consensus.app The use of these green solvents not only reduces the environmental impact of the synthesis but can also in some cases improve reaction rates and yields.
Chemical Modifications and Derivatizations of the Ethyl Acetate Moiety
The ethyl acetate moiety of this compound provides a handle for further chemical modifications, allowing for the synthesis of a variety of derivatives. The ester functional group is susceptible to a range of transformations, including hydrolysis, transesterification, amidation, and reduction.
Hydrolysis of the ethyl ester, typically under acidic or basic conditions, would yield the corresponding carboxylic acid, 2-(1H-1,2,4-triazol-1-yl)acetic acid. This carboxylic acid can then serve as a precursor for the synthesis of other derivatives, such as amides, by reaction with amines in the presence of a coupling agent.
Transesterification, the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst, would allow for the synthesis of other alkyl 2-(1H-1,2,4-triazol-1-yl)acetates.
Amidation can be achieved by reacting the ethyl ester directly with an amine, often at elevated temperatures, to form the corresponding amide. This reaction can also be facilitated by the use of certain catalysts.
Reduction of the ester group, for example with a reducing agent like lithium aluminum hydride, would yield the corresponding alcohol, 2-(1H-1,2,4-triazol-1-yl)ethanol. This alcohol could then be further functionalized.
While specific examples of these derivatizations on this compound are not extensively detailed in the provided search results, these are standard organic transformations that would be applicable to this molecule, allowing for the generation of a library of related compounds for various applications.
Conversion to Hydrazide Derivatives for Further Transformations
A pivotal transformation in the synthetic utility of this compound is its conversion to the corresponding hydrazide, 2-(1H-1,2,4-triazol-1-yl)acetohydrazide. This reaction is a classic example of hydrazinolysis, where the ester functional group is reacted with hydrazine hydrate, typically in an alcoholic solvent such as ethanol. scispace.comresearchgate.net This conversion is highly efficient and serves as a crucial step for subsequent molecular elaborations, as the resulting hydrazide is a versatile precursor for a variety of heterocyclic systems. tijer.orgnih.gov
The general procedure involves refluxing the ethyl ester with an excess of hydrazine hydrate in a suitable solvent. scispace.com The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the product, 2-(1H-1,2,4-triazol-1-yl)acetohydrazide, is often isolated by cooling the reaction mixture and collecting the precipitated solid. tijer.org This straightforward and high-yielding conversion makes the hydrazide a readily accessible intermediate for further synthetic explorations. nih.gov
Table 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide and Analogous Hydrazides
Starting Ester Reagents and Conditions Product Yield (%) Reference This compound Hydrazine hydrate, Ethanol, Reflux 2-(1H-1,2,4-triazol-1-yl)acetohydrazide High [2, 11] Ethyl (benzimidazole-2-yl thio)acetate Hydrazine hydrate (Benzimidazole-2-yl thio)acetohydrazide Not specified Ethyl 2-(4-acetamidophenoxy)acetate Hydrazine hydrate 2-(4-Acetamidophenoxy)acetohydrazide Not specified
Strategies for Incorporating Diverse Functional Groups
The 2-(1H-1,2,4-triazol-1-yl)acetohydrazide, derived from this compound, is a valuable scaffold for the introduction of diverse functional groups and the construction of various heterocyclic systems. Its bifunctional nature, possessing a reactive hydrazide moiety, allows for a multitude of chemical transformations.
One of the most common strategies involves the condensation of the acetohydrazide with a wide range of aldehydes and ketones to form Schiff bases. researchgate.netimpactfactor.org These reactions are typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid. researchgate.net The resulting Schiff bases can be of interest in their own right or serve as intermediates for further cyclization reactions. impactfactor.org
Furthermore, the acetohydrazide is a key precursor for the synthesis of other five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. uobaghdad.edu.iqresearchgate.netsbq.org.br The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclization of the hydrazide with reagents like carbon disulfide in an alkaline medium, followed by appropriate workup. uobaghdad.edu.iqresearchgate.net
For the synthesis of 1,3,4-thiadiazoles, a common route involves the reaction of the acetohydrazide with isothiocyanates to form thiosemicarbazide (B42300) intermediates. nih.gov These thiosemicarbazides can then undergo acid-catalyzed or base-catalyzed cyclization to yield the corresponding 1,3,4-thiadiazole (B1197879) derivatives. sbq.org.brnih.gov
The thiosemicarbazide intermediates can also be utilized for the synthesis of new 1,2,4-triazole derivatives. scispace.comnih.gov Treatment of the thiosemicarbazide with a base, such as sodium hydroxide, can induce cyclization to form a new triazole ring, resulting in a molecule containing two linked 1,2,4-triazole moieties. scispace.com
Table 2: Examples of Functional Group Incorporation from Acetohydrazide Derivatives
Starting Hydrazide Reagents and Conditions Product Type Example Product Reference 2-(1H-1,2,4-triazol-1-yl)acetohydrazide Aromatic aldehydes, Ethanol, Reflux Schiff Base N'-Arylmethylene-2-(1H-1,2,4-triazol-1-yl)acetohydrazide [12, 15] 2-(1H-1,2,4-triazol-1-yl)acetohydrazide 1. CS2, KOH, Ethanol; 2. Acidification 1,3,4-Oxadiazole 5-((1H-1,2,4-triazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol [8, 9] 2-(1H-1,2,4-triazol-1-yl)acetohydrazide Phenyl isothiocyanate, Ethanol, Reflux Thiosemicarbazide 1-(2-(1H-1,2,4-triazol-1-yl)acetyl)-4-phenylthiosemicarbazide [11, 17] 1-(2-(1H-1,2,4-triazol-1-yl)acetyl)-4-phenylthiosemicarbazide NaOH, Reflux 1,2,4-Triazole 5-((1H-1,2,4-triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 1-(2-(1H-1,2,4-triazol-1-yl)acetyl)-4-phenylthiosemicarbazide H2SO4 1,3,4-Thiadiazole 5-((1H-1,2,4-triazol-1-yl)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine [14, 17]
Advanced Structural Characterization and Detailed Conformational Analysis
X-ray Crystallographic Studies of 1,2,4-Triazole-1-yl Acetate (B1210297) Structures
While specific crystallographic data for ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is not extensively reported, a comprehensive understanding can be built by examining the crystal structures of its closely related derivatives. The following sections analyze the common and distinguishing structural features observed within this class of compounds.
Single-crystal X-ray diffraction studies on various 1,2,4-triazole-1-yl acetate derivatives reveal that they predominantly crystallize in monoclinic and triclinic systems. These systems are common for organic molecules of this size and complexity. The specific space group provides information about the symmetry elements present within the crystal lattice. For instance, a lanthanum(III) complex of a substituted ethyl 2-(1H-1,2,4-triazol-5-yl)acetate crystallizes in the monoclinic space group C2/c. nih.gov Another related compound, Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, also adopts a monoclinic system with the space group C2/c. escholarship.org A phenyl-substituted 1,2,3-triazole analogue, Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate, was found to crystallize in the triclinic system with the P1 space group. researchgate.net
Table 1: Crystal System and Space Group Data for Selected 1,2,4-Triazole (B32235) Acetate Derivatives and Analogues
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III) | Monoclinic | C2/c | nih.gov |
| Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate | Monoclinic | C2/c | escholarship.org |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate | Triclinic | P1 | researchgate.net |
| (1H-1,2,4-Triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate | Monoclinic | Not Specified | nih.gov |
| 4-(1,2,4-Triazol-1-yl)aniline | Monoclinic | Not Specified | nih.gov |
The 1,2,4-triazole ring itself is an aromatic, planar heterocycle. wikipedia.org X-ray diffraction studies confirm this planarity in derivatives, with one study on 4-(1,2,4-triazol-1-yl)aniline noting a maximum deviation from the mean plane of the triazole ring of just 0.003 Å. nih.gov Bond lengths and angles within the triazole ring and the acetate moiety are generally reported to be within normal ranges, consistent with their hybridizations. researchgate.netnih.govnih.gov
The supramolecular architecture of 1,2,4-triazole acetate crystals is stabilized by a network of noncovalent interactions. The nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. Weak intermolecular C—H···N and C—H···O hydrogen bonds are commonly observed, linking molecules into chains or more complex three-dimensional networks. escholarship.orgnih.gov For instance, in the crystal structure of 4-(1,2,4-triazol-1-yl)aniline, molecules are linked into sheets by intermolecular N—H···N and C—H···N hydrogen bonds. nih.gov
Table 2: Examples of Intermolecular Interactions in 1,2,4-Triazole Derivatives
| Compound | Interaction Type | Description / Distance | Reference |
|---|---|---|---|
| 4-(1,2,4-Triazol-1-yl)aniline | Hydrogen Bonding | N—H···N and C—H···N | nih.gov |
| 4-(1,2,4-Triazol-1-yl)aniline | π–π Stacking | Triazole-Triazole, Centroid distance: 3.6750 (8) Å | nih.gov |
| (1H-1,2,4-Triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate | Hydrogen Bonding | Weak C—H···N and C—H···O | nih.gov |
| (1H-1,2,4-Triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate | π–π Stacking | Triazole-Benzene, Centroid distance: 3.749 (3) Å | nih.gov |
| Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate | Hydrogen Bonding | Weak C—H···N and C—H···O | escholarship.org |
Polymorphism, the ability of a compound to exist in two or more crystalline forms with different molecular arrangements, is a critical phenomenon in the pharmaceutical sciences. ijmtlm.org Different polymorphs of the same active pharmaceutical ingredient can exhibit varied physical properties, including solubility, stability, and bioavailability, which directly impact drug efficacy and performance. ijmtlm.orgijmtlm.org
For 1,2,4-triazole derivatives, which are prominent in many pharmacological agents, understanding polymorphism is essential for drug development. ijmtlm.org The structural implications of polymorphism are significant; different crystal forms arise from variations in molecular conformation or intermolecular interactions (e.g., hydrogen bonding patterns, π-π stacking geometries). ijmtlm.org These distinct packing arrangements can lead to different crystal habits, densities, and melting points. Analytical techniques such as X-ray crystallography, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC) are employed to identify and characterize different polymorphic forms. ijmtlm.org While specific studies on the polymorphism of this compound are not detailed in the available literature, the potential for its existence is high given the molecule's conformational flexibility and capacity for various intermolecular interactions.
High-Resolution Spectroscopic Characterization (Beyond Basic Identification)
Beyond the solid-state analysis provided by X-ray crystallography, high-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming molecular structure, determining regiochemistry, and probing molecular dynamics in solution.
While one-dimensional ¹H and ¹³C NMR are standard for basic structural confirmation, complex heterocyclic systems like substituted 1,2,4-triazoles often require more advanced, two-dimensional (2D) NMR techniques for unambiguous assignment. urfu.ruufv.br These methods are crucial for establishing connectivity between atoms, especially when spectra are crowded or when distinguishing between possible isomers.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. This is fundamental for tracing out the proton networks in the ethyl group (-OCH₂CH₃) and confirming the connectivity of the methylene (B1212753) bridge to the triazole ring. ncl.res.in
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly with the carbons they are attached to, providing an unambiguous assignment of carbon signals based on their known proton assignments. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). researchgate.netmdpi.com For this compound, HMBC would be critical to definitively establish the connection between the methylene protons (of the acetate group) and the C3 and C5 carbons of the 1,2,4-triazole ring, confirming the N1 substitution pattern. bohrium.com It can also be used to distinguish between 1,4- and 1,5-disubstituted triazole regioisomers. nih.govresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. ncl.res.in NOESY is invaluable for determining the three-dimensional conformation of molecules in solution and can help assign the structure of different regioisomers by observing spatial proximity between specific protons. bohrium.com
Together, these advanced NMR experiments provide a comprehensive and definitive picture of the molecular structure of complex triazole derivatives in solution, complementing the static picture obtained from solid-state X-ray crystallography.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula, distinguishing it from other potential formulas that might have the same nominal mass.
For this compound, the molecular formula is C6H9N3O2. The theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). In HRMS analysis, the molecule is typically ionized, most commonly by protonation to form the [M+H]⁺ adduct in positive ion mode. Other common adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed.
The precise measurement of the m/z value of these ions allows for direct confirmation of the C6H9N3O2 formula. For instance, the calculated m/z for the protonated molecule ([C6H10N3O2]⁺) is 156.0768, a value distinct from other isobaric ions. The agreement between the experimentally measured m/z and the calculated value provides definitive evidence for the compound's identity and purity.
Below is a table detailing the calculated exact masses for the neutral molecule and its common adducts, which are critical for its identification via HRMS.
Table 1: Theoretical HRMS Data for this compound
| Species | Molecular Formula | Calculated m/z |
| Neutral Molecule [M] | C6H9N3O2 | 155.0695 |
| Protonated Adduct [M+H]⁺ | C6H10N3O2⁺ | 156.0768 |
| Sodiated Adduct [M+Na]⁺ | C6H9N3O2Na⁺ | 178.0587 |
| Potassiated Adduct [M+K]⁺ | C6H9N3O2K⁺ | 194.0327 |
Conformational Analysis and Stereochemical Considerations
The key rotatable bonds that define the molecule's conformation are:
The N1—C(methylene) bond between the triazole ring and the acetate group.
The C(methylene)—C(carbonyl) bond within the acetate group.
While a specific crystal structure for this compound is not detailed in the literature, analysis of closely related structures, such as ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate and ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate, provides significant insight into its likely stereochemical properties.
In analogous structures, the triazole ring itself is planar. The crucial conformational aspect is the dihedral angle between the plane of this ring and the plane of the attached acetate substituent. For instance, in ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, the dihedral angle between the benzotriazole (B28993) ring and the non-hydrogen atoms of the side chain is a significant 79.12°. In another analog, ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate, the dihedral angle between the triazole and phenyl rings is 18.36°.
These findings suggest that the ethyl acetate group in this compound is not coplanar with the triazole ring but is instead twisted. This out-of-plane conformation is the result of minimizing steric hindrance between the substituents. The rotation around the N1—C(methylene) bond allows the bulky ethyl ester group to orient itself in a sterically favorable position away from the triazole ring. The molecule does not possess any chiral centers and is therefore achiral. However, different rotational conformers (rotamers) exist in equilibrium, with the lowest energy conformer being the most populated state. The energy barriers to rotation around these single bonds are typically low, allowing for rapid interconversion between conformers at room temperature.
Computational Chemistry and Theoretical Investigations of Ethyl 2 1h 1,2,4 Triazol 1 Yl Acetate
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular geometry and electronic properties of organic compounds.
Optimization of Molecular Geometry and Vibrational Analysis
The initial step in a DFT study involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. This is typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p). The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Following optimization, a vibrational frequency analysis is conducted. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. This analysis also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For similar triazole derivatives, this energy gap is a key parameter in assessing their potential as bioactive agents.
Table 1: Hypothetical Frontier Molecular Orbital Data for Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate No specific data is available in the search results. The following table is a template for how such data would be presented.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. Typically, red-colored regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. Green areas denote neutral potential. The MEP surface provides insights into how the molecule might interact with other molecules or biological targets.
Calculation of Quantum Chemical Descriptors
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further quantify a molecule's reactivity. These include:
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion.
Electrophilicity (ω): A measure of a molecule's ability to act as an electrophile.
These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies, which aim to correlate a molecule's chemical structure with its biological activity.
Table 2: Hypothetical Quantum Chemical Descriptors for this compound No specific data is available in the search results. The following table is a template for how such data would be presented.
| Descriptor | Formula | Value |
|---|---|---|
| Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |
| Softness (S) | 1 / η | Data not available |
| Electrophilicity (ω) | μ2 / 2η (where μ is the chemical potential) | Data not available |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein.
Prediction of Binding Modes and Affinities with Biological Macromolecules
In a molecular docking study, the ligand is placed in the binding site of the target protein, and various conformations and orientations are explored to find the one with the most favorable binding energy. This process can predict the binding mode, which includes the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides an estimate of the strength of the interaction. A lower binding energy generally indicates a more stable complex and a higher binding affinity. For triazole compounds, molecular docking studies are frequently performed against enzymes or receptors implicated in various diseases to assess their potential as therapeutic agents.
Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target No specific data is available in the search results. The following table is a template for how such data would be presented.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| e.g., Tyrosine Kinase | Data not available | e.g., LYS70, ASP182 | e.g., Hydrogen Bond |
| e.g., InhA | Data not available | e.g., PHE149, GLY96 | e.g., Hydrophobic |
Identification of Key Amino Acid Residues in Binding Pockets
Molecular docking studies are crucial for predicting the binding orientation of a ligand within the active site of a protein and identifying the key amino acid residues that stabilize the interaction. For derivatives of 1,2,4-triazole (B32235), these interactions are fundamental to their biological activity. The 1,2,4-triazole ring is adept at forming various non-covalent interactions, including hydrogen bonds, dipole-dipole, and π-stacking interactions, which contribute to its ability to bind effectively to biological targets. pensoft.net
In studies of 1,2,4-triazole derivatives as potential antibacterial agents, docking simulations have shown interactions with the active site of enzymes like DNA gyrase. For instance, specific derivatives have demonstrated hydrogen bond interactions between a nitrogen atom of the triazole ring and amino acid residues such as Arginine. mdpi.com Similarly, in the context of anticancer research, docking studies of 1,2,4-triazole derivatives with target proteins like tubulin have revealed diverse interactions within the colchicine (B1669291) binding pocket. nih.gov The specific amino acids involved can vary depending on the target protein, but common interacting residues for similar heterocyclic compounds include histidine, phenylalanine, and leucine. ajchem-a.com These computational predictions are vital for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.
| Protein Target Class | Key Interacting Residues (Examples) | Type of Interaction |
|---|---|---|
| DNA Gyrase (Antibacterial) | Arginine | Hydrogen Bonding |
| Tubulin (Anticancer) | Various residues in colchicine binding pocket | Hydrogen Bonding, Hydrophobic Interactions |
| c-Met Kinase (Anticancer) | Not specified | Hydrogen Bonding |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations offer a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. These simulations provide deeper insights into the stability of ligand-receptor complexes and the nature of their interactions than static docking models.
MD simulations can be used to explore the conformational landscape of this compound in a solvent environment, mimicking physiological conditions. These simulations reveal the most stable conformations of the molecule and the flexibility of its various rotatable bonds. The stability of 1,2,4-triazole derivatives in different media is a recognized characteristic that contributes to their pharmacological potential. pensoft.net Theoretical calculations, often employing Density Functional Theory (DFT) methods, can further elucidate the optimized molecular geometry, bond lengths, and angles of the compound. researchgate.net For example, crystallographic studies of related compounds like ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate have determined the dihedral angles between the triazole and other ring systems, providing a baseline for conformational analysis. researchgate.net
When this compound or its derivatives are docked into a protein's active site, MD simulations can assess the stability of the resulting complex. These simulations track the movements of both the ligand and the protein, providing information on the persistence of key interactions, such as hydrogen bonds, over the simulation time. The root mean square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to evaluate the stability of the complex. ajchem-a.com A stable complex will typically show low and converging RMSD values. Furthermore, analysis of the simulation trajectory can reveal the frequency and duration of specific ligand-amino acid interactions, offering a more nuanced understanding of the binding dynamics than static docking alone. ajchem-a.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
For 1,2,4-triazole derivatives, various 2D and 3D-QSAR models have been developed to predict their potential as anticancer and antimicrobial agents. physchemres.orgresearchgate.netnih.gov These models use a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties.
In a 2D-QSAR study on 1,2,4-triazole derivatives for anti-pancreatic cancer activity, models were developed using multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN). physchemres.org The statistical quality of these models is assessed by parameters like the cross-validation coefficient (Q²) and the predicted determination coefficient (R²test). physchemres.org 3D-QSAR methods, such as k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA), consider the three-dimensional arrangement of atoms and the associated steric and electrostatic fields. nih.gov These models can provide visual representations of regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov
| QSAR Model Type | Target Activity | Statistical Parameter | Reported Value |
|---|---|---|---|
| MLR (2D-QSAR) | Anti-pancreatic cancer | Q² | 0.51 |
| MLR (2D-QSAR) | Anti-pancreatic cancer | R²test | 0.936 |
| MNLR (2D-QSAR) | Anti-pancreatic cancer | Q² | 0.90 |
| MNLR (2D-QSAR) | Anti-pancreatic cancer | R²test | 0.852 |
| kNN-MFA (3D-QSAR) | Anticancer | r² | 0.8713 |
| kNN-MFA (3D-QSAR) | Anticancer | q² | 0.2129 |
In Silico Pharmacokinetic Predictions for Potential Modulatory Agents
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. These predictions help to identify compounds with potentially favorable pharmacokinetic profiles and flag those that may have issues such as poor absorption or rapid metabolism.
For 1,2,4-triazole derivatives, various ADME parameters can be calculated using software like SwissADME. pensoft.net These parameters often include predictions related to Lipinski's rule of five (molecular weight, logP, number of hydrogen bond donors and acceptors), which provides a general guideline for drug-likeness and oral bioavailability. pensoft.net Other important predicted properties include aqueous solubility, gastrointestinal absorption, and potential for blood-brain barrier penetration. For example, in silico studies on fluconazole (B54011) analogues containing a 1,2,4-triazole ring have shown good predicted oral bioavailability. jetir.org These computational tools play a critical role in prioritizing which compounds should be synthesized and tested in vitro and in vivo, thereby saving time and resources. pensoft.netpensoft.net
| Property | Predicted Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 69.9 Ų |
| LogP (octanol-water partition coefficient) | 0.8885 |
| Number of Hydrogen Bond Acceptors | 7 |
| Number of Hydrogen Bond Donors | 0 |
| Number of Rotatable Bonds | 5 |
Agrochemical Applications and Mechanistic Insights of 1,2,4 Triazole Derivatives
Fungicidal Activity and Mechanism of Action
Derivatives of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate are most prominently recognized for their potent fungicidal properties. The 1,2,4-triazole (B32235) ring is the cornerstone of the largest and most significant group of systemic fungicides used to control fungal diseases in plants. indexcopernicus.comnih.gov These compounds exhibit high efficacy at low application rates and possess a broad spectrum of activity against numerous phytopathogens. nih.gov
Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51) in Fungal Ergosterol (B1671047) Biosynthesis
The primary mechanism of action for triazole-based fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, commonly known as CYP51. nih.govrjptonline.orgnih.gov This enzyme is a critical catalyst in the biosynthetic pathway of ergosterol, an essential sterol component of the fungal cell membrane that regulates its fluidity and integrity. rjptonline.org
The 1,2,4-triazole ring, a key feature of this compound, plays a direct role in this inhibition. A lone pair of electrons on one of the nitrogen atoms of the triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme. rjptonline.orgamazonaws.com This binding blocks the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and compromises the structural integrity and function of the fungal membrane, ultimately inhibiting fungal growth and proliferation. rjptonline.orgfungalinfectiontrust.org Molecular docking studies have confirmed that the triazole ring and other parts of the molecule form critical interactions, such as coordination bonds and hydrophobic interactions, within the CYP51 active site. nih.govamazonaws.commdpi.com
Structure-Activity Relationship Studies for Enhanced Antifungal Potency
This compound serves as a versatile scaffold for the synthesis of novel fungicidal compounds through molecular modification. Structure-activity relationship (SAR) studies are pivotal in optimizing the antifungal potency and spectrum of these derivatives. Research has shown that modifications to the side chains attached to the triazole core significantly influence bioactivity. sci-hub.senih.govresearchgate.net
For instance, in the development of new triazole agents, introducing specific substituted phenyl groups or other heterocyclic moieties can enhance the binding affinity of the molecule to the CYP51 enzyme. mdpi.comsci-hub.se SAR studies on various series of 1,2,4-triazole derivatives have demonstrated that factors like the presence and position of electron-withdrawing groups (e.g., halogens, -CF₃, -NO₂) on appended aromatic rings can dramatically increase fungicidal efficacy against a range of pathogens. nih.govamazonaws.comnih.gov For example, one study found that derivatives with substituents at the 7-position of a 1,2,3-benzotriazin-4-one moiety exhibited more potent and broader-spectrum antifungal activities. amazonaws.com Another study synthesized a series of derivatives containing an oxime ether and a phenoxy pyridine (B92270) moiety, finding that a compound with a 4-bromo-2-chlorophenoxy group showed broad-spectrum activity against several fungal pathogens. nih.gov
The data below illustrates how different structural modifications on a 1,2,4-triazole core can impact antifungal activity, measured by the half-maximal effective concentration (EC₅₀) or Minimum Inhibitory Concentration (MIC). Lower values indicate higher potency.
| Compound Series | Key Structural Modification | Target Pathogen | Activity (EC₅₀ or MIC in µg/mL) | Reference |
|---|---|---|---|---|
| Triazole-Oxime Ethers | (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)- | S. sclerotiorum | 1.59 | nih.gov |
| Triazole-Oxime Ethers | (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)- | P. infestans | 0.46 | nih.gov |
| Triazole-Oxime Ethers | (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)- | R. solani | 0.27 | nih.gov |
| Triazole-Oxime Ethers | (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)- | S. sclerotiorum | 0.12 | nih.gov |
| Triazole-Carboxamides | N-(2-fluorobenzyl)benzamide | P. piricola | 13.095 (EC₅₀) | mdpi.com |
| Triazole-Carboxamides | N-(4-chlorophenyl)benzamide | P. capsici | 17.362 (EC₅₀) | mdpi.com |
| Benzotriazinone-Triazoles | 7-CF₃ substitution | A. fumigatus | 0.25 (MIC) | amazonaws.com |
Development of Resistance Mechanisms in Phytopathogenic Fungi
The extensive use of triazole fungicides in agriculture has led to the emergence of resistant strains of phytopathogenic fungi, posing a significant threat to crop protection. fungalinfectiontrust.orgnih.govnih.gov Several mechanisms contribute to the development of this resistance.
The most common mechanism involves modifications in the target enzyme, CYP51. Point mutations in the CYP51 gene can alter the amino acid sequence of the enzyme, reducing its binding affinity for triazole fungicides while still allowing it to process its natural substrate. nih.govresearchgate.net Another significant resistance mechanism is the overexpression of the CYP51 gene, which leads to an increased production of the target enzyme, requiring higher concentrations of the fungicide to achieve an inhibitory effect. Furthermore, fungi can develop resistance through the enhanced activity of efflux pumps, which are membrane proteins that actively transport the fungicide out of the fungal cell, preventing it from reaching its target. nih.gov The use of triazole fungicides in agriculture has been linked to the environmental selection of resistance in clinically relevant fungi, such as Aspergillus fumigatus, due to the structural similarity and shared mode of action between agricultural and medical triazoles. fungalinfectiontrust.orgnih.govnih.gov
Herbicidal Properties and Environmental Behavior
In addition to their fungicidal effects, certain derivatives of 1,2,4-triazole have been investigated for their herbicidal properties. rjptonline.org The synthesis of novel compounds by incorporating the 1,2,4-triazole moiety, often derived from intermediates like this compound, with other herbicidally active groups has yielded molecules with potential for weed control. researchgate.net For instance, studies have explored 1,2,4-triazolinone derivatives and triazoles containing a pyrazole (B372694) moiety, with some compounds showing moderate to good herbicidal activity against various weed species, particularly dicotyledons. researchgate.netresearchgate.net The environmental behavior of these compounds is a critical aspect of their development, with factors such as soil persistence, mobility, and degradation pathways being key considerations for regulatory approval and sustainable use.
Insecticidal Applications and Target Identification
The 1,2,4-triazole ring is a versatile structural motif that has also been incorporated into molecules designed for insecticidal activity. rjptonline.org Research has demonstrated that derivatives of 1,2,4-triazole can be effective against various insect pests. researchgate.net By using this compound as a starting material, chemists can synthesize complex molecules that target specific physiological processes in insects. For example, novel 1,2,4-triazole derivatives containing trifluoroacetyl or amidine moieties have shown significant insecticidal activity against pests like Aphis gossypii and Nilaparvata lugens. nih.govresearchgate.net The structure-activity relationship analysis in these studies indicated that the nature of the substituents on the triazole skeleton has a significant impact on insecticidal efficacy. researchgate.net
Role as Plant Growth Regulators
Certain triazole compounds, in addition to their primary role as fungicides, also exhibit plant growth regulator (PGR) properties. indexcopernicus.comrjptonline.orgresearchgate.net This dual activity is linked to their mode of action. The same inhibitory effect that triazoles have on fungal sterol biosynthesis also extends to the isoprenoid pathway in plants. indexcopernicus.com Specifically, triazoles inhibit the oxidation of ent-kaurene, a key step in the biosynthesis of gibberellins, which are plant hormones responsible for stem elongation and other developmental processes. indexcopernicus.comresearchgate.net
This inhibition of gibberellin production leads to several desirable agronomic traits, including:
Reduced plant height, preventing lodging (bending over) in cereal crops.
Thicker, darker green leaves due to increased chlorophyll (B73375) content.
Enhanced root-to-shoot ratio.
Increased tolerance to various environmental stresses such as drought, salinity, and extreme temperatures. indexcopernicus.comresearchgate.netresearchgate.net
Triazole-based PGRs like paclobutrazol (B33190) and uniconazole (B1683454) modulate the balance of important plant hormones, leading to a more compact and stress-resistant plant architecture. indexcopernicus.comresearchgate.net
Metabolic Pathways and Environmental Fate in Agricultural Ecosystems
The widespread use of 1,2,4-triazole-based agrochemicals necessitates a thorough understanding of their metabolic pathways in target and non-target organisms, as well as their ultimate environmental fate. The persistence, mobility, and degradation of these compounds and their metabolites are critical factors in assessing their ecological impact. While specific data for this compound is limited due to its primary role as a synthetic intermediate, the metabolic and environmental behavior of commercial triazole fungicides and herbicides provides valuable insights into the likely fate of this class of compounds in agricultural ecosystems.
Metabolic Pathways
The metabolism of triazole agrochemicals in plants, insects, and soil microorganisms is a complex process involving several biochemical reactions aimed at detoxification and elimination. The primary metabolic routes for triazole compounds include oxidation, hydrolysis, and conjugation.
In Plants:
Once absorbed by plants, triazole fungicides undergo metabolic transformation to reduce their phytotoxicity. The metabolic pathways are designed to increase the water solubility of the compounds, thereby facilitating their transport and sequestration within the plant. Key metabolic reactions include:
Oxidation: The alkyl side chains of triazole fungicides are often hydroxylated by cytochrome P450 monooxygenases. This is a common initial step in the detoxification process.
Hydrolysis: Ester linkages, if present in the molecule, can be cleaved by esterase enzymes.
Conjugation: The hydroxylated metabolites can be further conjugated with glucose or other sugars to form glycosides. These conjugates are more water-soluble and are typically stored in the vacuole or incorporated into the cell wall.
For instance, in the case of many commercial triazole fungicides, the parent compound is metabolized into more polar derivatives. The primary site of metabolic attack is often the functional groups attached to the triazole ring.
In Soil Microorganisms:
Soil microorganisms play a crucial role in the degradation of triazole agrochemicals. The metabolic pathways in bacteria and fungi can lead to the complete mineralization of these compounds to carbon dioxide, water, and inorganic nitrogen, although this is not always the case. Common metabolic reactions in soil include:
Hydrolysis of the ester group: For compounds like this compound, the ethyl ester group is susceptible to hydrolysis by microbial esterases, yielding the corresponding carboxylic acid.
Ring cleavage: While the 1,2,4-triazole ring is generally stable, some microorganisms possess the enzymatic machinery to cleave the ring structure, leading to its complete breakdown.
Oxidation and Dealkylation: Similar to plants, microorganisms can oxidize side chains and remove alkyl groups from the nitrogen atoms of the triazole ring.
Studies on the biodegradation of triazole fungicides have shown that certain bacterial strains can utilize these compounds as a source of carbon and nitrogen. nih.gov However, the degradation rates can be slow, leading to their persistence in the soil. nih.govjmb.or.kr
Environmental Fate
The environmental fate of 1,2,4-triazole derivatives is governed by a combination of physical, chemical, and biological processes. These processes determine the persistence, mobility, and potential for off-site transport of the parent compounds and their metabolites.
Persistence in Soil:
Table 1: Soil Half-Life of Selected Triazole Fungicides
| Fungicide | Soil Type | Half-Life (days) | Reference |
|---|---|---|---|
| Tebuconazole | Loam | 102 - 161 | researchgate.net |
| Epoxiconazole | Sandy Loam | 58 - 73 | researchgate.net |
Mobility and Leaching:
The mobility of triazole compounds in soil is largely dependent on their water solubility and soil sorption characteristics. Compounds with higher water solubility and lower sorption coefficients are more prone to leaching into groundwater. The 1,2,4-triazole moiety itself is highly water-soluble and mobile, and its formation as a metabolite can increase the risk of water contamination. acs.org The potential for leaching is a significant environmental concern for many triazole-based pesticides.
Photodegradation:
Photodegradation, or the breakdown of compounds by sunlight, can be a significant dissipation pathway for some triazole agrochemicals on plant surfaces and in the upper layers of soil and water. The rate of photodegradation is influenced by the chemical structure of the compound and the intensity of solar radiation. However, for many triazoles, photodegradation is a slower process compared to microbial degradation in soil. researchgate.net
Table 2: Physicochemical Properties Influencing Environmental Fate of 1,2,4-Triazole
| Property | Value | Implication | Reference |
|---|---|---|---|
| Water Solubility | High | High potential for mobility and leaching | acs.org |
| Vapor Pressure | Low | Low potential for volatilization | epa.gov |
Applications in Materials Science and Engineering
Organic Electronic Devices: OLEDs, PHOLEDs, and PLEDs
Derivatives of 1,2,4-triazole (B32235) are integral to the development of high-performance Organic Light-Emitting Diodes (OLEDs), including phosphorescent (PHOLEDs) and polymer-based (PLEDs) variants. lifechemicals.com Their utility stems from the tunable electronic properties of the nitrogen-rich heterocyclic ring.
The 1,2,4-triazole scaffold is inherently electron-deficient, making its derivatives excellent candidates for electron-transport materials (ETMs) and hole-blocking materials (HBMs) in OLEDs. acs.orgsemanticscholar.org This property facilitates the efficient injection and movement of electrons from the cathode to the emissive layer while simultaneously preventing holes from passing through, leading to more balanced charge recombination and higher device efficiency. researchgate.netresearchgate.net
A well-known example is 3-(4-Biphenylyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ), which was one of the first 1,2,4-triazole compounds demonstrated as an effective ETM and a more efficient hole-blocker than benchmark materials like PBD. acs.orgsemanticscholar.orgplu.mx Research has shown that modifying the triazole core can further enhance these properties. For instance, hybridizing triazole with bipyridyl moieties improves electron-transporting capabilities while maintaining strong hole-blocking characteristics. researchgate.net Similarly, creating hybrid molecules with pyridine (B92270) rings can lead to lower HOMO and LUMO energy levels compared to TAZ, resulting in improved electron injection and carrier confinement, which significantly reduces the driving voltage of the device. researchgate.net
| ETL Material | Key Feature | Maximum Power Efficiency (lm W⁻¹) | External Quantum Efficiency (%) | Reference |
|---|---|---|---|---|
| TAZ-based device | Standard Triazole ETM | Not specified, lower than modified versions | Not specified, lower than modified versions | researchgate.net |
| Triazole and Pyridine Hybrid | Improved electron injection and transport | 72.2 | 21.8 | researchgate.net |
| Bpy-TAZ-03 | Bipyridyl-triazole hybrid | Not specified, lower operation voltage | ~10 | researchgate.net |
The design of materials for the emissive layer is critical for OLED performance. Triazole derivatives are used both as components of thermally activated delayed fluorescence (TADF) emitters and as host materials, particularly for blue PHOLEDs. researchgate.netrsc.org
For host materials, a high triplet energy level is essential to prevent reverse energy transfer from the phosphorescent dopant. researchgate.net The rigid structure of the triazole ring contributes to high triplet energies. Bipolar host materials, which can transport both holes and electrons, are designed by combining an electron-donating moiety (like carbazole) with the electron-accepting triazole moiety. researchgate.netnih.gov For example, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) is a wide-bandgap bipolar host material that conjugates electron-transporting triazole units with a hole-transporting biphenyl (B1667301) core. nih.gov This design results in balanced charge transport and makes it a suitable universal host, especially for high-energy blue emitters. nih.gov
In emitter design, triazole units can act as the electron-acceptor part of a donor-acceptor molecule. rsc.org By linking a triazole acceptor with a donor like phenoxazine, efficient sky-blue and green TADF emitters have been developed. rsc.org
| Host Material | Structure Type | Triplet Energy (eV) | Key Application | Reference |
|---|---|---|---|---|
| BTBP | Bipolar (Triazole-Biphenyl) | >3.0 | Sky-blue PHOLEDs | nih.gov |
| DBFTaz / DBFTazC | Triazole-Dibenzofuran | 2.95 / 2.97 | Blue PHOLEDs | researchgate.net |
| p-cbtz / m-cbtz | Bipolar (Phenylcarbazole-Dipyridyl Triazole) | Not specified | Phosphorescent OLEDs | researchgate.net |
Liquid Crystalline Materials
The incorporation of heterocyclic rings like 1,2,4-triazole into molecular structures is a strategy for designing novel liquid crystalline materials. researchgate.netmanipal.edu The rigidity and polarity of the triazole ring can influence the molecular packing and stability of mesophases. researchgate.net Calamitic (rod-shaped) molecules containing 1,2,3-triazole and 1,2,4-triazole units have been synthesized and shown to exhibit liquid crystalline phases, such as the smectic C phase, over a wide temperature range. researchgate.nettandfonline.com The specific arrangement of nitrogen atoms and their lone pairs of electrons can enhance intermolecular attractive forces, promoting the formation of layered structures characteristic of smectic phases. researchgate.net
Optical Waveguide Applications
Certain 1,2,4-triazole derivatives have demonstrated the ability to self-assemble into highly organized supramolecular structures that can function as optical waveguides. rsc.orgresearchgate.net Specifically, 4-aryl-4H-1,2,4-triazoles can aggregate into ribbon-like micro- and nanostructures. rsc.orgrsc.org These self-assembled structures are capable of propagating light, specifically their own photoluminescence, along their length. rsc.orgresearchgate.net This property is crucial for the development of miniaturized photonic devices, where organic materials are advantageous due to their high luminescence efficiency and ease of processing. rsc.org
Proton Exchange Membrane Fuel Cells (PEMFCs)
In the field of energy, 1,2,4-triazole derivatives play a vital role in the development of high-temperature proton exchange membranes (PEMs) for fuel cells. nih.gov The primary challenge for PEMFCs is to maintain high proton conductivity at temperatures above 100°C and under low humidity conditions. acs.org 1H-1,2,4-triazole and its polymers are used as proton transport facilitators. nih.govacs.org The nitrogen atoms in the triazole ring can participate in hydrogen bonding networks, creating pathways for proton hopping. acs.orgacs.org
Modifying polymer membranes with 1H-1,2,4-triazole or incorporating polymers of 1-vinyl-1,2,4-triazole (B1205247) can significantly increase proton conductivity, especially when doped with acids like phosphoric acid. nih.gov The triazole fragments interact with the acid, promoting proton transfer through low-barrier hydrogen bonds. nih.gov However, research also indicates that triazole additives can migrate from the membrane to the catalyst layers, which may initially affect cell performance, requiring a conditioning period to stabilize. mdpi.comresearchgate.net
| Membrane Composition | Temperature (°C) | Anhydrous Proton Conductivity (S/cm) | Reference |
|---|---|---|---|
| Poly-1-vinyl-1,2,4-triazole and phosphoric acid | 150 | 4.0 x 10⁻³ | nih.gov |
| Poly(1-vinyl-1,2,4-triazole) and poly(styrene sulfonic acid) | 120 | 3.3 x 10⁻² | nih.gov |
| Poly(1-vinyl-1,2,4-triazole) and polybenzimidazole blend with phosphoric acid | 160 | 1.1 x 10⁻¹ | nih.gov |
Data Storage Devices
The field of molecular electronics is continually searching for new materials capable of high-density data storage. Coordination polymers, particularly those constructed using triazole-based ligands and paramagnetic transition metal ions, have emerged as promising candidates for memory storage applications. nih.gov The ability of the 1,2,4-triazole ring to act as a bridging ligand between metal centers allows for the creation of complex networks that can exhibit interesting magnetic phenomena, such as spin-crossover (SCO) behavior. This property is crucial for the development of molecular memory devices.
Spin-crossover compounds can exist in at least two different electronic spin states, a low-spin (LS) state and a high-spin (HS) state. The transition between these states can be triggered by external stimuli such as temperature, pressure, or light. This bistability allows for the encoding of binary information (0 and 1) at the molecular level, paving the way for ultra-high-density data storage. The 1,2,4-triazole ligand system is particularly effective in facilitating the necessary cooperative interactions between metal centers to ensure that this spin transition is sharp and occurs with hysteresis, a key requirement for any memory application. While research has not specifically detailed the use of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate in this application, its structural similarity to other 4-substituted 1,2,4-triazoles suggests its potential as a ligand in the synthesis of novel data storage materials.
Non-Linear Optical (NLO) Properties of Triazole-Containing Compounds
Non-linear optical (NLO) materials are essential for a range of applications in optoelectronics, including frequency conversion, optical switching, and data processing. The key characteristic of an NLO material is its ability to alter the properties of light that passes through it. Organic molecules with high hyperpolarizabilities, large dipole moments, and low HOMO-LUMO energy gaps are prime candidates for NLO applications.
Derivatives of 1,2,4-triazole have been the focus of significant research due to their promising NLO properties. chemistryanywhere.comresearchgate.net The nitrogen-rich heterocyclic ring, combined with various electron-donating and electron-accepting groups, can create molecules with significant charge-transfer characteristics, which is a prerequisite for high NLO response. Theoretical studies, often employing Density Functional Theory (DFT), have been used to predict and understand the NLO properties of these compounds. chemistryanywhere.comresearchgate.net These studies calculate key parameters such as linear polarizability (α) and first (β) and second (γ) hyperpolarizabilities. For instance, a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives demonstrated that strategic substitutions could lead to significant NLO responses, with one compound exhibiting a first hyperpolarizability of 6.317 x 10⁻³⁰ esu. chemistryanywhere.comresearchgate.net These findings highlight the potential of the 1,2,4-triazole scaffold in the design of new materials for optoelectronic devices. researchgate.net
| Property | Value | Unit |
|---|---|---|
| HOMO-LUMO Band Gap | 4.618 | eV |
| Linear Polarizability (α) | 4.195 x 10⁻²³ | esu |
| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ | esu |
| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ | esu |
Metal-Organic Frameworks (MOFs) Utilizing 1,2,4-Triazole Ligands
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface areas, tunable pore sizes, and versatile functionalities make them suitable for a wide range of applications, including gas storage, separation, and catalysis. The 1,2,4-triazole ring is an excellent building block for MOFs due to its ability to coordinate with metal ions through its nitrogen atoms, often acting as a bidentate or multidentate bridging ligand. fau.dewikipedia.org
Bifunctional ligands that combine the 1,2,4-triazole ring with other coordinating groups, such as carboxylates, have been particularly successful in creating robust and functional MOFs. fau.de A compound closely related to the subject of this article, 1,2,4-triazol-4-yl-acetic acid, has been used to synthesize copper(II)-based MOFs. researchgate.net In these structures, the triazole and carboxylate groups of the ligand coordinate to copper centers, forming complex 2D and 3D networks. researchgate.net These materials have shown interesting magnetic properties and structural dynamics, such as irreversible shrinking upon thermal treatment. researchgate.net The specific coordination mode of the triazole ligand and the choice of the metal ion play a crucial role in determining the final topology and properties of the MOF.
| MOF Designation | Metal Ion | Ligand | Key Structural Feature | Topology |
|---|---|---|---|---|
| [Cu₃(μ₃-OH)(trgly)₃(SO₄)]·2H₂O (1a) | Cu(II) | 1,2,4-triazol-4-yl-acetic acid (trgly-H) | 2D Layered Structure | (3,6) network |
| [Cu₃(μ₃-OH)(trgly)₃(H₂O)₃]SO₄·16H₂O (1b) | Cu(II) | 1,2,4-triazol-4-yl-acetic acid (trgly-H) | 3D Zeolite-like Network | α-Po (pcu) |
| Cu₃(μ₃-OH)(d-trala)₃(ClO₄)₀.₅₁.₅·1.5H₂O (2) | Cu(II) | (d)-2-(1,2,4-triazol-4-yl)-propionic acid (d-trala-H) | Cross-linked 2D Layers | 3,9-c net |
High-Energy-Density Materials (HEDM)
High-energy-density materials (HEDMs) are compounds that release large amounts of energy upon decomposition and are essential for applications in propulsion and explosives. There is a continuous demand for new HEDMs that offer a superior balance of high performance (e.g., detonation velocity and pressure) and low sensitivity to accidental stimuli like impact and friction. The 1,2,4-triazole ring is a highly sought-after scaffold in the design of HEDMs due to its high nitrogen content, positive heat of formation, and thermal stability. chemscene.commdpi.com
The strategy for designing potent HEDMs often involves the introduction of energetic functional groups, such as nitro (-NO₂) and amino (-NH₂), onto the triazole backbone. chemscene.commdpi.com Another effective approach is the introduction of N-oxide moieties, which improves the oxygen balance of the molecule without compromising its stability. nih.gov Theoretical calculations using DFT are widely employed to predict the energetic properties of newly designed 1,2,4-triazole derivatives. nih.govchemscene.com These studies have shown that it is possible to design compounds with detonation velocities and pressures that are comparable to or even exceed those of traditional explosives like RDX and HMX, while also exhibiting lower sensitivity. chemscene.commdpi.com
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
|---|---|---|---|
| NATNO | 1.92 | 9748 | - |
| NATNO-1 | 1.92 | 9841 | - |
| NATNO-2 | 1.92 | 9818 | - |
| NATNO-3 | 1.94 | 9906 | - |
| RDX (Reference) | 1.82 | 8750 | 34.0 |
| HMX (Reference) | 1.91 | 9100 | 39.3 |
Enzyme Inhibition and Biological Target Engagement Non Clinical Investigations
Inhibition of Carbohydrate-Metabolizing Enzymes
The inhibition of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. By slowing down the digestion of carbohydrates, these inhibitors can help to control postprandial hyperglycemia.
α-Amylase Inhibition Studies
A variety of 1,2,4-triazole-bearing derivatives have been synthesized and evaluated for their α-amylase inhibitory activity. For instance, a series of 1,2,4-triazole-bearing bis-hydrazone derivatives demonstrated a broad range of inhibitory potentials, with IC50 values from 0.70 ± 0.05 to 35.70 ± 0.80 μM. nih.gov In another study, novel 1,2,4-triazole (B32235) derivatives were designed as dual inhibitors of both α-amylase and α-glucosidase, with some compounds showing potent α-amylase inhibition with IC50 values of 0.19 ± 0.01 µg/mL and 0.26 ± 0.01 µg/mL, surpassing the standard drug acarbose. nih.gov These findings highlight the potential of the 1,2,4-triazole scaffold in developing effective α-amylase inhibitors.
α-Glucosidase Inhibition Studies
Similar to α-amylase, α-glucosidase is another critical enzyme in carbohydrate metabolism. A number of studies have reported the significant α-glucosidase inhibitory activity of 1,2,4-triazole derivatives. For example, the same series of 1,2,4-triazole-bearing bis-hydrazones mentioned earlier also exhibited α-glucosidase inhibitory activities with IC50 values ranging from 1.10 ± 0.05 to 30.40 ± 0.70 μM. nih.gov Furthermore, certain novel pyridazine-triazole hybrid molecules have shown potent inhibition of rat intestinal α-glucosidase. researchgate.net The consistent inhibitory activity of diverse 1,2,4-triazole derivatives against α-glucosidase suggests that this heterocyclic core is a promising pharmacophore for the design of new antidiabetic agents.
Inhibition of Nucleotide Metabolism Enzymes
Enzymes involved in nucleotide metabolism are crucial targets for anticancer therapies due to their role in DNA synthesis and repair, which are essential for rapidly proliferating cancer cells.
Thymidine (B127349) Phosphorylase (TP) Inhibition
Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and is involved in angiogenesis. Inhibition of TP is therefore a promising strategy for cancer treatment. A series of 1,2,4-triazoles has been synthesized and evaluated for their inhibitory potential against thymidine phosphorylase. Several of these analogs exhibited good inhibitory activity, with IC50 values ranging from 61.98 ± 0.43 to 273.43 ± 0.96 μM. nih.gov Further modifications, such as the synthesis of 1,2,4-triazole-3-mercaptocarboxylic acids, led to compounds with even better inhibitory potential in the range of 43.86 ± 1.11 to 163.43 ± 2.03 μM. nih.gov These studies indicate that the 1,2,4-triazole scaffold can be effectively utilized to develop novel TP inhibitors.
Ribonucleotide Reductase Inhibition
Ribonucleotide reductase (RNR) is a key enzyme in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. As such, it is a well-established target for anticancer drugs. While direct studies on ethyl 2-(1H-1,2,4-triazol-1-yl)acetate are not available, the broader class of triazole-containing compounds has been investigated for RNR inhibition. For instance, various heterocyclic compounds are known to inhibit RNR, and the triazole moiety is a common feature in many enzyme inhibitors. nih.gov The development of novel RNR inhibitors is an active area of research in oncology. nih.gov
Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)
No data available.
Inhibition of Other Enzymes (e.g., Phosphatase, Lactamase, Urease, Xanthine Oxidase)
No data available.
Enzyme Kinetics and Mechanism of Inhibition
No data available.
Exploration of Diverse Biological Activities Non Clinical Focus
Antimicrobial Activity
The 1,2,4-triazole (B32235) ring is a cornerstone in the development of antimicrobial agents, with its derivatives demonstrating a broad spectrum of activity against bacteria, fungi, viruses, and parasites. researchgate.netniscpr.res.in This versatility has made the triazole scaffold a subject of intensive research in the quest for new anti-infective drugs.
Derivatives of the 1,2,4-triazole core have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have reported the efficacy of various synthesized triazole derivatives against clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.netnih.gov For instance, certain 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives demonstrated strong antibacterial activity against S. aureus, with some compounds showing efficacy superior to the standard drug streptomycin. nih.govdoaj.org Similarly, newly synthesized 1H-1,2,4-triazolyl derivatives have demonstrated antibacterial activity with Minimum Inhibitory Concentrations (MICs) lower than ampicillin and chloramphenicol, with Pseudomonas fluorescens being particularly sensitive. nih.gov
Mechanistic studies suggest that these compounds exert their antibacterial effects through various pathways. One proposed mechanism is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and maintaining the proper topological state of DNA. mdpi.com Molecular docking studies have indicated that 1,2,4-triazole-norfloxacin hybrids have a remarkable affinity for bacterial topoisomerase IV. mdpi.com Another potential target is the MurB enzyme, an essential enzyme in the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov By inhibiting these key enzymes, 1,2,4-triazole derivatives disrupt vital cellular processes, leading to bacterial death.
| Derivative Class | Bacterial Strain(s) | Observed Effect | Reference |
|---|---|---|---|
| 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Strong activity, some superior to streptomycin | nih.govdoaj.org |
| 1H-1,2,4-Triazolyl derivatives | Pseudomonas fluorescens, Xanthomonas campestris | MICs lower than ampicillin and chloramphenicol | nih.gov |
| Triazolo[4,3-a]pyrazine derivatives | Staphylococcus aureus, Escherichia coli | MICs of 16-32 μg/mL for the most active compound | mdpi.com |
| 1,2,4-Triazole Schiff bases | Escherichia coli, Staphylococcus aureus | Moderate to good activity | nih.gov |
The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal drug design, present in clinically used agents like fluconazole (B54011). researchgate.net Research has consistently shown that synthetic derivatives incorporating this scaffold possess potent activity against a range of fungal pathogens, including various Aspergillus species. isres.orgnih.gov For example, novel 1,2,3-triazole glycosides were evaluated for their in vitro antifungal activity against Candida albicans and Aspergillus niger, with some compounds showing promising results. nih.gov Another study found that newly synthesized triazole derivatives exhibited strong antifungal effects against Microsporum gypseum, in some cases superior to the standard drug ketoconazole, although they were not active against Aspergillus niger or Candida albicans in that particular study. nih.govdoaj.org
The primary mechanism of action for many antifungal triazoles is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol (B1671047). nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth. Molecular docking studies have helped to elucidate the binding modes of 1,2,4-triazole derivatives with CYP51, guiding the design of more potent antifungal agents. nih.govnih.gov The antifungal activity of some 1H-1,2,4-triazolyl derivatives was found to be 6 to 45 times more potent than reference drugs ketoconazole and bifonazole, with Aspergillus versicolor, Aspergillus ochraceus, and Aspergillus niger showing high sensitivity. nih.gov
| Derivative Class | Fungal Species | Key Finding | Reference |
|---|---|---|---|
| 1H-1,2,4-Triazolyl derivatives | Aspergillus niger, A. ochraceus, A. versicolor, Trichoderma viride | Activity 6 to 45 times more potent than ketoconazole and bifonazole. | nih.gov |
| 1,2,4-Triazole Schiff bases | Microsporum gypseum | Activity superior or comparable to ketoconazole. | nih.govdoaj.org |
| 1,2,3-Triazole Glycosides | Candida albicans, Aspergillus niger | Promising activity against tested microbes. | nih.gov |
| Thiazolo[4,5-d]pyrimidine hybrids with 1,2,4-triazole | Various Fungi | Compounds with specific substitutions showed excellent activity (MIC 0.06–2 μg/mL). | nih.gov |
The 1,2,4-triazole ring is a key component of several antiviral drugs, including the broad-spectrum agent ribavirin. researchgate.netnih.gov This has spurred research into novel triazole derivatives as potential antiviral agents against a variety of DNA and RNA viruses. nih.govnuft.edu.ua A significant area of investigation has been the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease, a serine protease essential for viral replication. plos.orgmcgill.canih.gov Several studies have focused on designing compounds that can effectively bind to and inhibit this enzyme. While specific studies on ethyl 2-(1H-1,2,4-triazol-1-yl)acetate are not detailed, the broader class of triazole derivatives has been explored for this purpose.
Beyond HCV, triazole derivatives have been investigated for activity against other viruses. Studies have reported activity against herpes simplex virus-1 (HSV-1) and influenza A (H1N1) virus. nih.govnih.govbohrium.com The mechanism of action can vary; for instance, some triazoloazines are thought to act against the influenza virus by targeting the viral hemagglutinin, which is crucial for the virus to attach to host cells. bohrium.com The structural versatility of the 1,2,4-triazole ring allows it to serve as a bioisostere for amide or carboxyl groups, enabling it to interact with a wide range of biological targets. nuft.edu.ua
The search for new treatments for parasitic diseases like malaria and leishmaniasis has also included the exploration of 1,2,4-triazole derivatives. nih.gov Research has demonstrated the potential of these compounds to inhibit the growth of parasites such as Plasmodium falciparum, the causative agent of the most severe form of malaria. nih.gov
A study on novel 1,2,4-triazolo/benzimidazolo-pyrimidine linked 1,2,3-triazole derivatives reported promising antimalarial activity. nih.gov Specifically, certain derivatives showed better activity against Plasmodium falciparum than the standard reference, as indicated by their IC50 values. nih.gov Similarly, conjugates of 1,2,3-triazole and naphthoquinone have been synthesized and evaluated for their in vitro antimalarial activity against chloroquine-sensitive strains of P. falciparum, with some compounds showing IC50 values in the low micromolar range. mdpi.com These findings highlight the potential of the triazole scaffold in the development of novel antiparasitic agents.
Antioxidant Properties and Radical Scavenging Mechanisms
Many 1,2,4-triazole derivatives have been identified as potent antioxidants, capable of scavenging harmful free radicals. isres.org Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases. isres.org Compounds that can mitigate this damage are of significant therapeutic interest.
The antioxidant capacity of triazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. nih.gov Studies have shown that the substitution pattern on the triazole ring plays a crucial role in its antioxidant activity. For example, compounds with electron-donating groups often exhibit enhanced radical scavenging capacity. nih.gov In one study, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated superior DPPH and ABTS radical scavenging ability compared to a similar pyridyl-substituted derivative. nih.gov
The mechanisms by which these compounds exert their antioxidant effects have been investigated through theoretical calculations. Findings suggest that hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) are predominant mechanisms. nih.govresearchgate.net The flexibility of hydrogen atoms within NH and NH2 groups appears to be pivotal in the scavenging process. nih.gov Some synthesized triazole derivatives have shown radical scavenging activity comparable to or even greater than standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). isres.orgresearchgate.netmdpi.com
| Derivative Class | Assay | Key Finding | Reference |
|---|---|---|---|
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH & ABTS | Showed higher efficacy (lower IC50) than a pyridyl analogue (AP). | nih.gov |
| S-derivatives of (1,2,4-triazol-3(2H)-yl)methyl)thiopyrimidines | DPPH | Three compounds demonstrated higher activity than the reference, ascorbic acid. | mdpi.com |
| 1,2,4-Triazole-3-thiones with phenolic acid moiety | DPPH | Activity is influenced by the stability of corresponding radicals and delocalization possibilities. | researchgate.net |
| Schiff base-1,2,4-triazoles derived from butylated hydroxytoluene (BHT) | DPPH | Synthesized compounds inhibited DPPH free radicals at a higher level than BHT. | isres.org |
Anti-Inflammatory Mechanisms
Compounds containing the 1,2,4-triazole moiety have demonstrated significant anti-inflammatory activity in various preclinical models. mdpi.comnih.gov The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOXs). mdpi.comnih.gov The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Several studies have synthesized and evaluated series of 1,2,4-triazole derivatives for their COX inhibitory activity. Some compounds have emerged as potent and selective COX-2 inhibitors. mdpi.com Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. In addition to COX inhibition, some 1,2,4-triazole derivatives have been reported to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway responsible for leukotriene production. mdpi.com Dual COX-2/5-LOX inhibitors are of particular interest as they can potentially offer broader anti-inflammatory effects.
The anti-inflammatory potential of these compounds has been confirmed in vivo using models such as the carrageenan-induced rat paw edema test. mdpi.comnih.gov In these studies, some synthesized triazole derivatives exhibited anti-inflammatory activity comparable to standard drugs like indomethacin. mdpi.comnih.gov
| Derivative Class | Mechanism/Model | Result | Reference |
|---|---|---|---|
| Schiff bases with 1,2,4-triazole ring | COX-1/COX-2 Inhibition | One derivative emerged as a potent and selective COX-2 inhibitor (IC50 = 1.76 µM). | mdpi.com |
| Quinolone-1,2,4-triazole hybrids | COX-2/5-LOX Inhibition | Exhibited potent and selective COX-2 inhibition (IC50 = 7.25–8.48 nM), stronger than celecoxib. | mdpi.com |
| 5-Thioalkyl-1,3-diaryl-1,2,4-triazoles | Carrageenan-induced rat paw edema | Some compounds showed good activity compared to indomethacin. | nih.gov |
| Various 1,2,4-triazole derivatives | Carrageenan-induced rat paw edema | The most active derivative showed activity similar to indomethacin. | mdpi.com |
Neurobiological Activity
Derivatives of the 1,2,4-triazole core have been extensively investigated for their effects on the central nervous system, demonstrating a wide spectrum of activities including anticonvulsant, neuroprotective, anxiolytic, antidepressant, and analgesic properties. nih.govnih.gov
Anticonvulsant Activity:
The 1,2,4-triazole ring is a well-established pharmacophore in the development of anticonvulsant agents. benthamdirect.comnih.gov Numerous derivatives have shown significant efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov For instance, a series of 4-alkyl-1,2,4-triazole-3-thione derivatives displayed notable anticonvulsant activity in the MES test. nih.gov Specifically, 4-butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was identified as a particularly potent compound. nih.gov Research has also highlighted that 4-amino-4H-1,2,4-triazole derivatives can effectively interact with the GABA-A receptor, showing superior performance in in-vivo models when compared to the standard drug phenytoin. researchgate.netzsmu.edu.ua Another study on coumarin-incorporated 1,2,4-triazole-5-thione derivatives reported significant anticonvulsant effects in both MES and scPTZ screens. nih.gov
Neuroprotective Activity:
The potential of 1,2,4-triazole derivatives as neuroprotective agents is an active area of research, particularly in the context of ischemic stroke and neurodegenerative diseases. researchgate.net In one study, a series of 1,2,4-triazole derivatives were synthesized and evaluated for their ability to protect against cerebral ischemic injury. researchgate.net Several compounds demonstrated the ability to protect PC12 cells from cytotoxicity induced by hydrogen peroxide or sodium nitroprusside. researchgate.net The most effective derivative was found to chelate iron, scavenge reactive oxygen species (ROS), and restore mitochondrial membrane potential. researchgate.net Further in vivo studies showed that this compound could reduce the size of cerebral infarction and improve neurological behavior in a rat model of middle cerebral artery occlusion. researchgate.net Another line of research identified ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate as a compound capable of preventing neurotoxin-induced bradykinesia, suggesting its potential in models of Parkinson's disease. nih.gov
Anxiolytic and Antidepressant Activity:
The 1,2,4-triazole nucleus is a core component of several established anxiolytic drugs. ptfarm.pl Research continues to explore new derivatives for anxiolytic and antidepressant effects. For example, novel derivatives of 6-(4-methoxyphenyl)-7H- researchgate.netnih.govuran.uatriazolo[3,4-a] nih.govuran.uabenzodiazepine have demonstrated significant anxiolytic activity in preclinical models, comparable to diazepam and tofisopam. cyberleninka.ru In the realm of antidepressant research, a series of 1,2,4-triazole substituted quinazoline derivatives have been synthesized and screened. ijpca.org Several of these compounds exhibited prominent antidepressant-like activity in the Porsolt forced swimming test, with efficacy comparable to standard drugs like fluoxetine and imipramine. ijpca.org
Analgesic Activity:
A number of 1,2,4-triazole derivatives have been reported to possess analgesic properties. nih.govbenthamscience.com In one study, various derivatives containing pyrazole (B372694), tetrazole, isoxazole, and pyrimidine rings clubbed with the 1,2,4-triazole moiety were evaluated for their in-vivo analgesic activity using the acetic acid-induced writhing method and the hot plate method. nih.gov The results indicated that many of these compounds, particularly those with chloro, nitro, methoxy, hydroxy, and bromo substitutions, exhibited excellent analgesic effects. nih.gov Another study focused on new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol, which demonstrated antinociceptive activity in both the acetic acid-induced writhing test and a formalin model of pain. zsmu.edu.ua
Table 1: Summary of Neurobiological Activities of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative Class | Activity | Model(s) Used | Key Findings |
| 4-Alkyl-1,2,4-triazole-3-thiones | Anticonvulsant | Maximal Electroshock (MES) test | Significant anticonvulsant activity observed. nih.gov |
| 4-Amino-4H-1,2,4-triazole derivatives | Anticonvulsant | In-vivo models | Effective interaction with the GABA-A receptor. researchgate.netzsmu.edu.ua |
| Coumarin-incorporated 1,2,4-triazoles | Anticonvulsant | MES and scPTZ screens | Significant protection from seizures. nih.gov |
| Substituted 1,2,4-triazole derivatives | Neuroprotective | PC12 cell cytotoxicity assays, rat MCAO model | Protection against oxidative stress, reduction of cerebral infarction. researchgate.net |
| Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | Neuroprotective | Neurotoxin-induced bradykinesia model | Prevention of bradykinesia. nih.gov |
| 6-(4-Methoxyphenyl)-7H- researchgate.netnih.govuran.uatriazolo[3,4-a] nih.govuran.uabenzodiazepines | Anxiolytic | Elevated plus maze, open field test | Prominent anxiolytic activity, comparable to diazepam. cyberleninka.ru |
| 1,2,4-Triazole substituted quinazolines | Antidepressant | Porsolt forced swimming test | Significant antidepressant-like effects. ijpca.org |
| 1,2,4-Triazoles with pyrazole, tetrazole, isoxazole, or pyrimidine | Analgesic | Acetic acid-induced writhing, hot plate test | Excellent analgesic activity with specific substitutions. nih.gov |
| Pyrazole-containing 1,2,4-triazole-3-thiols | Analgesic | Acetic acid-induced writhing, formalin model | Demonstrated antinociceptive activity. zsmu.edu.ua |
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
The extensive research into 1,2,4-triazole derivatives has led to the elucidation of key structure-activity relationships (SAR) that guide the design of compounds with enhanced and more specific neurobiological activities. researchgate.netnih.gov
For anticonvulsant activity, the substitution pattern on the 1,2,4-triazole ring is crucial. nih.gov The presence of an aryl binding site, a hydrogen bonding domain, and an electron donor group are considered important for activity. researchgate.net For instance, in a series of 1-substituted-1,2,4-triazoles, the compound 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamide showed high protection against electroshock-induced seizures, highlighting the importance of the N-substituted acetamide moiety. nih.gov
In the context of neuroprotection, SAR analysis of 1,3,5-triaryl substituent triazole derivatives revealed that compounds with alkyl groups or substituents at the 3-position of the triazole ring generally possessed better protective effects against ischemic injury. researchgate.net The presence of aromatic rings and planar structures has also been noted as a potentially important requirement for inhibitory activity against α-synuclein aggregation, which is relevant to neurodegenerative diseases like Parkinson's. nih.gov
Regarding analgesic activity, studies on 1,2,4-triazole heterocycles have shown that the nature and position of substituents on attached aryl rings significantly influence efficacy. nih.gov For example, the presence of electron-withdrawing groups like chloro and nitro, as well as electron-donating groups like methoxy and hydroxy on a phenyl ring attached to the triazole, resulted in excellent analgesic activity. nih.gov The combination of pyrazole derivatives of 1,2,4-triazol-3-thiol with a 2,6-dichlorophenyl substituent and fragments of saturated carboxylic acids or their esters was found to be favorable for antinociceptive activity. zsmu.edu.ua
For anxiolytic properties, modifications to the triazole ring and its fused partners can significantly alter activity. In a study of triazolo[3,4-a] nih.govuran.uabenzodiazepine derivatives, elongation of the side chain at position 3 of the triazole ring led to a decrease in the anti-anxiety effect, whereas the introduction of a 2-furyl fragment at the same position increased the anxiolytic action. cyberleninka.ru
These SAR studies underscore the versatility of the 1,2,4-triazole scaffold and demonstrate how targeted chemical modifications can be used to fine-tune the neuropharmacological profile of these compounds. The ethyl acetate (B1210297) group in this compound represents a specific substitution at the N1 position of the triazole ring, and its influence on biological activity would be a key point of investigation in future studies, likely in comparison with other alkyl, aryl, and more complex substituents.
Table 2: Summary of Structure-Activity Relationship (SAR) Insights for 1,2,4-Triazole Derivatives
| Activity | Structural Feature | Influence on Activity |
| Anticonvulsant | N-substituted (2,6-dimethylphenyl)acetamide | High protection against seizures. nih.gov |
| Anticonvulsant | Aryl binding site, hydrogen bonding domain, electron donor group | Considered important for activity. researchgate.net |
| Neuroprotective | Alkyl groups or substituents at the 3-position | Generally enhanced protective effects. researchgate.net |
| Neuroprotective | Aromatic rings and planar structures | Potential requirement for α-synuclein aggregation inhibition. nih.gov |
| Analgesic | Chloro, nitro, methoxy, hydroxy, bromo substitutions on an aryl ring | Excellent analgesic activity. nih.gov |
| Analgesic | Combination with 2,6-dichlorophenyl substituent and carboxylic acid esters | Favorable for antinociceptive activity. zsmu.edu.ua |
| Anxiolytic | Elongation of side chain at position 3 | Decreased anti-anxiety effect. cyberleninka.ru |
| Anxiolytic | Introduction of a 2-furyl fragment at position 3 | Increased anxiolytic action. cyberleninka.ru |
Environmental Applications and Eco Scientific Considerations
Heavy Metal Removal from Aqueous Solutions
While ethyl 2-(1H-1,2,4-triazol-1-yl)acetate in its monomeric form is not directly utilized for heavy metal removal, the 1,2,4-triazole (B32235) group it contains is a key functional moiety in specialized polymers designed for this purpose. The nitrogen atoms within the triazole ring act as effective binding sites for various heavy metal ions. oaepublish.com Researchers have developed novel adsorbent materials by incorporating triazole units into polymer backbones, creating materials with a high affinity for capturing toxic metals from contaminated water.
These specialized polymers function as chelating agents, where the triazole groups form stable complexes with metal ions, effectively sequestering them from the solution. oaepublish.com Studies have demonstrated the efficacy of such polymers in removing a range of heavy metals. For instance, copolymer beads synthesized with 1-vinyl-1,2,4-triazole (B1205247) have shown significant adsorption capacities for ions like cadmium (Cd²⁺), lead (Pb²⁺), and copper (Cu²⁺). researchgate.net Similarly, copolymers derived from polyvinyl alcohol containing triazole pendant groups have been effective in removing ions such as Cd²⁺, zinc (Zn²⁺), mercury (Hg²⁺), and Cu²⁺ from aqueous solutions. oatext.com The efficiency of these materials often depends on factors like pH, contact time, and the concentration of the metal ions. oatext.com
The table below summarizes the removal capabilities of various triazole-containing polymers for different heavy metal ions as reported in scientific literature.
| Polymer System | Target Metal Ions | Key Findings |
| Poly(ethylene glycol dimethacrylate-1-vinyl-1,2,4-triazole) Copolymer Beads | Cd(II), Pb(II) | Demonstrated maximum adsorption capacities of 86.1 mg/g for Pb(II) and 38.5 mg/g for Cd(II) from aqueous solutions. researchgate.net |
| Copolymers of Polyvinyl Alcohol with Triazole Pendant Groups | Cd(II), Zn(II), Hg(II), Cu(II) | The copolymers demonstrated the ability to remove all tested metal ions under various experimental conditions. oatext.com |
| Poly(triazole-imide)s with Quinoxaline Pendant Groups | Cr(III), Co(II), Zn(II), Pb(II), Cd(II), Hg(II) | The removal efficiency followed the order: Cr³⁺ > Mn²⁺ > Co²⁺ > Zn²⁺ > Cd²⁺ > Hg²⁺ > Pb²⁺, which is contrary to their ionic radii. oaepublish.com |
| Merrifield Resin with Polyazole Fragments | Eu(III), Cd(II), Pb(II), Cu(II), Sr(II) | The synthesized polymer forms stable complexes with a range of heavy metal ions, proving effective for their extraction. researchgate.net |
Role as Nitrification Inhibitors in Agricultural Contexts
Nitrification, the biological oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), is a critical process in the nitrogen cycle but can lead to significant nitrogen loss from agricultural soils through nitrate leaching and nitrous oxide (N₂O) emissions. Nitrification inhibitors (NIs) are chemical compounds used to slow this process, thereby improving nitrogen use efficiency. nih.gov
The 1,2,4-triazole framework, the core of this compound, is a known potent nitrification inhibitor. researchgate.net Although specific studies on the ethyl acetate (B1210297) derivative are limited, research on its parent compound, 1,2,4-triazole, and its amino-derivative provides strong evidence of their inhibitory action. These compounds are thought to function by specifically inhibiting the activity of ammonia (B1221849) monooxygenase (AMO), a copper-containing enzyme in ammonia-oxidizing bacteria that catalyzes the first step of nitrification. arizona.edunih.gov
Several studies have highlighted the effectiveness of triazole-based compounds:
1,2,4-Triazole (Tz) has been shown to inhibit nitrification, with a reported concentration causing 50% inhibition (IC50) of 3.53 mg/L in batch bioassays with activated sludge. arizona.edunih.gov
4-Amino-1,2,4-triazole (ATC) has demonstrated superior performance compared to commercial inhibitors like 3,4-dimethylpyrazole phosphate (B84403) (DMPP), particularly under warmer climatic conditions. researchgate.netpublish.csiro.auunimelb.edu.au At 35°C, the inhibitory effect of ATC can persist for up to 4 weeks, whereas the effect of DMPP and dicyandiamide (B1669379) (DCD) may only last for one week. researchgate.netpublish.csiro.au
The table below presents the inhibitory concentrations of various azole compounds on nitrification.
| Compound | Type | IC50 (mg/L) | Reference Organism/System |
| Benzotriazole (B28993) (BTz) | Triazole | 1.99 | Return Activated Sludge |
| 5-Methylbenzotriazole (MeBTz) | Triazole | 2.18 | Return Activated Sludge |
| Pyrazole (B372694) (Pz) | Diazole | 2.69 | Return Activated Sludge |
| 1,2,4-Triazole (Tz) | Triazole | 3.53 | Return Activated Sludge |
| 3,5-Dimethylpyrazole (DMePz) | Diazole | 17.3 | Return Activated Sludge |
| 1-Methylpyrazole (MePz) | Diazole | 49.6 | Return Activated Sludge |
Environmental Fate, Persistence, and Degradation Pathways of Triazole Metabolites
This compound is a derivative of many widely used triazole fungicides. The environmental fate of these parent fungicides is complex, but they often degrade into a common set of persistent and mobile metabolites, including 1,2,4-triazole (TRZ) and 1H-1,2,4-triazol-1-ylacetic acid (TAA). epa.gov Understanding the behavior of these metabolites is crucial for assessing the long-term environmental impact of triazole-based compounds.
1,2,4-Triazole (TRZ):
Persistence: TRZ is notably persistent in the environment. It is stable to hydrolysis in aqueous solutions across a range of pH values (5, 7, and 9), with a half-life exceeding 30 days. epa.govepa.gov It also shows resistance to direct photolysis in sunlight. epa.govepa.gov
Mobility and Degradation: In soil, the degradation half-life (DT50) of TRZ can vary from approximately 6 to 12 days in some soils to much longer periods in others, indicating moderate to high persistence. epa.govresearchgate.netherts.ac.uk It is generally not considered to be readily biodegradable. epa.gov Its high water solubility contributes to its potential for leaching into groundwater. isres.org
1H-1,2,4-triazol-1-ylacetic acid (TAA):
Formation: TAA is a primary terminal metabolite of triazole fungicides in plants. epa.gov
Mobility: TAA is characterized by high mobility and a high potential for leachability, as indicated by its GUS (Groundwater Ubiquity Score). herts.ac.uk This suggests a risk of movement from soil into underlying water sources.
Toxicity: It is considered to have low to moderate toxicity to various organisms. unep.org
The degradation pathways can be influenced by environmental conditions such as soil type, temperature, pH, and microbial activity. researchgate.net The persistence of these triazole metabolites means they can accumulate in soil and water, posing potential long-term environmental risks. isres.org
| Metabolite | Environmental Compartment | Persistence/Mobility Characteristics |
| 1,2,4-Triazole (TRZ) | Water | Stable to hydrolysis (t½ > 30 days at pH 5-9); Resistant to direct photolysis. epa.govepa.gov |
| Soil | DT50 values range from ~8 days to over 300 days depending on soil type; Not readily biodegradable; Potential for leaching. epa.govresearchgate.netherts.ac.uk | |
| 1H-1,2,4-triazol-1-ylacetic acid (TAA) | Soil & Groundwater | Primarily a plant metabolite; Characterized by high leachability potential and mobility. epa.govherts.ac.uk |
Ecotoxicological Investigations (Focus on aquatic organisms and plants)
The ecotoxicological profile of this compound is not well-documented. Therefore, risk assessment often relies on data from its core structural components and primary metabolites, such as 1,2,4-triazole (TRZ) and triazolylacetic acid (TAA). The toxicity of triazole-based compounds can vary widely depending on the specific substituents attached to the triazole ring. mdpi.comnih.gov
Toxicity to Aquatic Organisms:
1,2,4-Triazole (TRZ): Data from regulatory studies indicate that TRZ has low acute toxicity to fish. For the rainbow trout (Oncorhynchus mykiss), the 28-day No-Observed-Effect Concentration (NOEC) for growth rate was 100 mg/L, which was the highest concentration tested. epa.gov
Triazolylacetic Acid (TAA): Available data suggests that TAA has low acute ecotoxicity to fish and aquatic invertebrates like Daphnia. herts.ac.uk However, it is noted that there are significant gaps in the available data for a complete assessment. herts.ac.uk
Other Triazole Derivatives: The broader class of triazole fungicides exhibits a wide spectrum of aquatic toxicity. For example, fungicides like metconazole (B41703) and tetraconazole (B1682234) are classified as highly toxic to the freshwater plant Lemna minor, with EC50 values of 0.132 mg/L and 0.539 mg/L, respectively. In contrast, triticonazole (B1683677) is only slightly toxic to the same species, with an EC50 of 11.631 mg/L. mdpi.comnih.gov Another derivative, 3-nitro-1,2,4-triazol-5-one (NTO), was found to be practically nontoxic to the green algae Selenastrum capricornutum (IC50 > 3000 mg/L). researchgate.net
Toxicity to Plants: The phytotoxicity of chloroacetic acids, which share structural similarities with TAA, is well-established. nih.gov Given that TAA is a major metabolite in plants and is persistent, its potential effects on terrestrial and aquatic plant life warrant consideration, although specific toxicity data is limited.
The following table summarizes available ecotoxicological data for key triazole metabolites.
| Compound | Test Organism | Endpoint | Value (mg/L) | Toxicity Classification |
| 1,2,4-Triazole (TRZ) | Rainbow Trout (O. mykiss) | 28-day NOEC (Growth) | 100 | Low Toxicity |
| Triazolylacetic Acid (TAA) | Fish | Acute Ecotoxicity | - | Low |
| Daphnia sp. | Acute Ecotoxicity | - | Low | |
| 3-Nitro-1,2,4-triazol-5-one (NTO) | Ceriodaphnia dubia | 7-day IC50 (Reproduction) | 57 | Slightly Toxic |
| Selenastrum capricornutum | 96-hr IC50 (Growth Inhibition) | 3465 | Practically Non-toxic | |
| Metconazole (a triazole fungicide) | Lemna minor | EC50 (Growth Inhibition) | 0.132 | Highly Toxic |
| Tetraconazole (a triazole fungicide) | Lemna minor | EC50 (Growth Inhibition) | 0.539 | Highly Toxic |
| Triticonazole (a triazole fungicide) | Lemna minor | EC50 (Growth Inhibition) | 11.631 | Slightly Toxic |
Future Research Directions and Emerging Trends in Ethyl 2 1h 1,2,4 Triazol 1 Yl Acetate Research
Development of Novel Triazole Hybrid Compounds for Multifunctional Applications
A significant future direction lies in the strategic design of hybrid molecules that incorporate the ethyl 2-(1H-1,2,4-triazol-1-yl)acetate scaffold with other pharmacologically active moieties. This molecular hybridization approach aims to create synergistic compounds with enhanced efficacy or novel, multifunctional applications. nih.gov The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore found in a wide array of therapeutic agents, including antifungal, anticancer, antiviral, and anticonvulsant drugs. tandfonline.comnih.govresearchgate.net
Future research will likely focus on conjugating the triazole structure with other heterocyclic systems or known bioactive fragments to address complex diseases and combat drug resistance. mdpi.com For instance, creating hybrids with quinoline (B57606), indole (B1671886), or fluoroquinolone components could yield next-generation antimicrobial or anticancer agents. mdpi.comacs.orgmdpi.com The development of these compounds is driven by the need for therapies that can overcome the limitations of existing drugs. mdpi.com The versatility of the triazole ring allows it to interact with various biological targets, making it an ideal candidate for developing compounds with a broad spectrum of activity. nih.govresearchgate.net
| Hybrid Compound Class | Potential Multifunctional Applications | Rationale |
|---|---|---|
| Triazole-Quinoline Hybrids | Anticancer, Antimicrobial, Antimalarial | Combines the broad-spectrum bioactivity of triazoles with the established therapeutic potential of the quinoline scaffold. mdpi.comnih.gov |
| Triazole-Fluoroquinolone Hybrids | Enhanced Antibacterial Agents | Aims to overcome bacterial resistance by merging two distinct antimicrobial pharmacophores. mdpi.com |
| Triazole-Indole Hybrids | Antitubercular, Anticancer | Leverages the biological significance of the indole nucleus found in many natural and synthetic bioactive compounds. acs.org |
| Fused Triazolo-pyrimidine Systems | CNS Stimulants, Anti-anxiety, Antiviral | Creates rigid, polycyclic structures that can interact with specific biological receptors with high affinity. tandfonline.com |
Exploration of Advanced Analytical and Spectroscopic Techniques for In Situ Monitoring
To optimize the synthesis of this compound and its derivatives, a shift towards advanced, real-time analytical techniques is anticipated. While traditional methods like NMR, IR, and mass spectrometry are crucial for final product characterization, the future lies in in situ monitoring of reaction kinetics and intermediate formation. Techniques such as Process Analytical Technology (PAT), including Raman and infrared spectroscopy, can provide continuous insight into the reaction progress. This allows for precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly when handling energetic intermediates. The adoption of these methods supports the development of more robust and efficient synthetic processes, aligning with modern standards of chemical manufacturing.
Integration of Machine Learning and AI in Computational Design and Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel triazole derivatives. researchgate.net These computational tools can analyze vast datasets to identify patterns and predict the biological activity and physicochemical properties of new molecules before they are synthesized. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can effectively predict the therapeutic potential of designed compounds, significantly reducing the time and cost associated with traditional drug discovery. researchgate.netnih.gov
For example, ML models are being developed to predict the anticancer activity of triazole-quinolinesulfonamide hybrids and the corrosion inhibition efficiency of triazole derivatives. mdpi.comresearchgate.net These models help in designing compounds with enhanced potency and better pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov Molecular docking and molecular dynamics simulations further refine this process by elucidating the binding interactions between the designed molecules and their biological targets, such as enzymes or receptors. mdpi.comnih.gov
| Computational Technique | Application in Triazole Research | Predicted Properties / Outcomes |
|---|---|---|
| Machine Learning (ML) | Design of novel hybrid molecules. mdpi.comnih.gov | Anticancer activity, antiproliferative potential. mdpi.com |
| Artificial Neural Network (ANN) | Predicting the performance of triazole derivatives. researchgate.net | Corrosion inhibition efficiency. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Building models to guide the design of new compounds. nih.gov | α-Glucosidase inhibitory activity for diabetes control. nih.gov |
| Molecular Docking | Visualizing ligand-protein interactions. mdpi.comnih.gov | Binding affinity and mode of interaction with target enzymes. mdpi.com |
| ADMET Prediction | Assessing drug-likeness and pharmacokinetic profiles. nih.gov | Solubility, absorption, metabolism, toxicity. nih.gov |
Design of Sustainable and Cost-Effective Synthetic Routes and Catalytic Systems
In line with the principles of green chemistry, a major emerging trend is the development of sustainable and economically viable methods for synthesizing this compound and related compounds. researchgate.net Research is focused on minimizing waste, avoiding hazardous reagents, and reducing energy consumption. Key strategies include the use of heterogeneous, recyclable catalysts, employing greener solvents, and utilizing atom-economical reaction pathways. rsc.orgrsc.org
Recent advancements include copper-zinc catalysts supported on Al2O3–TiO2 that use air as a green oxidant, eliminating the need for harsh chemical oxidants. rsc.org Electrochemical methods offer another sustainable alternative, allowing for the synthesis of triazoles at room temperature without transition-metal catalysts. isres.orgorganic-chemistry.org Furthermore, the development of continuous-flow processes represents a significant leap forward. rsc.orgchemrxiv.org Flow chemistry not only improves reaction efficiency and yield but also allows for the safe handling of potentially hazardous intermediates in a controlled manner, making the synthesis more suitable for large-scale industrial applications. rsc.orgchemrxiv.org
| Sustainable Strategy | Catalyst / Conditions | Key Advantages |
|---|---|---|
| Heterogeneous Catalysis | Copper–zinc supported on Al2O3–TiO2. rsc.org | Recyclable catalyst, use of air as a green oxidant, ligand- and base-free. rsc.org |
| Electrochemical Synthesis | In situ generated reactive iodide radical or I2. isres.orgorganic-chemistry.org | Avoids solid oxidants and transition-metal catalysts, mild room temperature conditions. isres.orgorganic-chemistry.org |
| Continuous-Flow Chemistry | Metal-free, one-pot condensation. rsc.org | Atom economical, high selectivity, avoids chromatography, safe handling of energetic intermediates. rsc.org |
| Microwave-Assisted Synthesis | Catalyst-free, formamide (B127407) as reagent. organic-chemistry.org | Rapid reaction times, mild conditions, excellent functional-group tolerance. organic-chemistry.org |
Expanding the Role of this compound as a Versatile Synthetic Intermediate
This compound is poised to become an increasingly important building block in organic synthesis. Its structure contains two key reactive sites: the ester group and the N-H of the triazole ring (in its tautomeric form), which allow for a wide range of chemical modifications. The ester can be easily converted into other functional groups such as hydrazides, amides, or carboxylic acids, which serve as handles for further elaboration. mdpi.comnih.gov
For instance, reaction with hydrazine (B178648) hydrate (B1144303) transforms the ethyl ester into the corresponding acetohydrazide. mdpi.comnih.govmdpi.com This hydrazide derivative is a crucial intermediate for synthesizing a variety of other heterocyclic systems, including thiadiazoles and oxadiazoles, or for creating Schiff bases that can be further modified. mdpi.commdpi.com This versatility allows chemists to access a vast chemical space, enabling the synthesis of complex molecules and extensive libraries of compounds for biological screening. nih.goveurjchem.com The stability of the triazole ring throughout these transformations makes it a reliable anchor for building molecular complexity. nih.gov
Interdisciplinary Research Integrating Triazole Chemistry with Nanoscience and Biotechnology
The future of triazole research will be increasingly interdisciplinary, bridging the gap between synthetic chemistry, nanoscience, and biotechnology. The unique properties of the 1,2,4-triazole ring make it suitable for applications beyond traditional medicine. In materials science, triazole derivatives are being explored as corrosion inhibitors and as components of polymers and ionic liquids. nih.govmdpi.com
In the realm of nanoscience, triazoles can act as ligands to functionalize nanoparticles, creating hybrid materials with tailored properties for catalysis or sensing applications. For example, nano-catalysts have been employed for the efficient synthesis of triazoles themselves. nih.gov In biotechnology, the ability of the triazole ring to coordinate with metal ions and form hydrogen bonds can be exploited in the design of biosensors and imaging agents. researchgate.net The vast array of biological activities exhibited by triazole derivatives also ensures their continued relevance in biopharmaceutical research, from developing new antimicrobial agents to designing enzyme inhibitors. nih.govresearchgate.netmdpi.com
Q & A
Q. What are the primary synthetic routes for ethyl 2-(1H-1,2,4-triazol-1-yl)acetate, and how is regioselectivity controlled during N-alkylation?
this compound is typically synthesized via N-alkylation of 1,2,4-triazole derivatives using bromoacetate esters. Regioselectivity (N-1 vs. N-2/N-4 alkylation) is influenced by steric and electronic factors. For example, substituents on the triazole ring (e.g., methyl groups at the 3-position) can direct alkylation to the N-1 position due to reduced steric hindrance. Chromatographic purification is often required to isolate the desired isomer, as selectivity is rarely absolute under standard conditions .
Q. What are the common applications of this compound in pharmaceutical research?
This compound serves as a key intermediate in synthesizing bioactive molecules, including antifungal agents, kinase inhibitors, and phosphonic acid derivatives. For instance, it is used to prepare (1-hydroxy-1-phosphono-2-[1,2,4]triazol-1-yl-ethyl)-phosphonic acid via reactions with H₃PO₄ and PCl₃ in chlorobenzene at 100–110°C .
Q. Which purification methods are effective for isolating this compound from reaction mixtures?
Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is standard for separating N-alkylation isomers. Recrystallization using solvents like ethanol or acetone may improve purity post-chromatography. Analytical HPLC (C18 columns, acetonitrile/water mobile phases) is recommended for assessing purity and isomer ratios .
Q. What safety precautions are necessary when handling this compound in the laboratory?
The compound may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Use PPE (gloves, goggles, lab coats), work in a fume hood, and implement spill containment protocols. Consult SDS documentation for specific hazard mitigation strategies .
Q. How is this compound characterized spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : Signals for the triazole ring (δ 7.5–8.5 ppm for protons; δ 140–150 ppm for carbons) and acetate moiety (δ 4.1–4.3 ppm for CH₂, δ 1.2–1.4 ppm for CH₃).
- FT-IR : Stretching vibrations for C=O (~1740 cm⁻¹) and triazole C=N (~1600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 169.07 (C₆H₇N₃O₂⁺) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity in the synthesis of this compound?
Systematic screening of bases (e.g., K₂CO₃ vs. Cs₂CO₃), solvents (polar aprotic vs. ethereal), and temperatures (room temperature vs. reflux) is critical. For example, continuous-flow reactors improve mixing and heat transfer, reducing side reactions. However, selectivity improvements may require structural modifications to the triazole core rather than reaction parameter adjustments alone .
Q. What role does this compound play in the synthesis of heterocyclic systems?
It acts as a versatile precursor for coupling reactions. For example, thioether linkages can be formed with thiochromen derivatives (e.g., ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate), enabling access to fused heterocycles with potential biological activity. Single-crystal X-ray diffraction is often used to confirm regiochemistry in such products .
Q. How can structural ambiguities in derivatives of this compound be resolved?
X-ray crystallography is definitive for assigning regiochemistry and stereochemistry. For example, in ethyl 2-{4-[(1,5-dibenzyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate, crystallographic data (R factor = 0.044) confirmed the triazole orientation and benzodiazepine fusion .
Q. What theoretical frameworks guide the design of experiments involving this compound?
Research should align with heterocyclic chemistry principles (e.g., Huisgen cycloaddition, Curtius rearrangements) and structure-activity relationship (SAR) models. For example, molecular docking studies can predict interactions between triazole-containing derivatives and biological targets (e.g., fungal CYP51 enzymes) to prioritize synthetic targets .
Q. How can contradictory data in regioselectivity or reaction yields be addressed?
Reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) are essential. Conflicting results may arise from trace impurities in starting materials or solvent effects. For instance, residual water in DMF can deactivate bases, reducing alkylation efficiency. Statistical tools (e.g., Design of Experiments) help identify critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
